molecular formula C21H31N3O2S B5616178 9-ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

9-ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5616178
M. Wt: 389.6 g/mol
InChI Key: SGKGJDPHFAKQRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of various triazaspiro and tetraazaspiro compounds involves reactions of specific carboxylates and guanidines or the condensation of different aldehydes with appropriate amines. These methods result in the formation of cyclic compounds with spiro configurations and diverse functional groups (Bubnov et al., 2011).

Molecular Structure Analysis

  • Molecular and crystalline structures of specific triazaspiro compounds have been determined using X-ray analysis. These analyses reveal the spatial arrangement of atoms within the molecules and their crystalline forms, providing insights into the compounds' three-dimensional configurations (Zhou et al., 2001).

Chemical Reactions and Properties

  • Triazaspiro compounds exhibit various chemical reactions, including bromination, cyanoethylation, and alkylation, leading to the synthesis of mono- and di-substituted derivatives. These reactions are critical for modifying the compounds' chemical properties and synthesizing new derivatives (Kuroyan et al., 1986).

Physical Properties Analysis

  • The physical properties of triazaspiro compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations and substituents. These properties are essential for understanding the compounds' behavior in different environments and their potential applications (Percec et al., 1993).

Chemical Properties Analysis

  • The chemical properties of triazaspiro compounds, including reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular structure. Studies on these compounds reveal their potential for forming stable structures and engaging in specific chemical reactions (Ghorab et al., 1995).

properties

IUPAC Name

10-ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-3-23-11-10-21(9-8-19(23)25)15-24(13-12-22(21)2)20(26)17-14-27-18-7-5-4-6-16(17)18/h14H,3-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGJDPHFAKQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

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